(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c1-4-23-14(24)12-13(22(3)16(23)25)19-15(21(12)2)20-18-9-10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H,19,20)/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZKCPXBSYGCCC-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)Cl)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=C(C=C3)Cl)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Purines are essential components of nucleic acids and play crucial roles in various biological processes. This article explores the biological activities associated with this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
The compound features a purine backbone, characterized by a heterocyclic structure that includes both pyrimidine and imidazole rings. The presence of substituents such as the 4-chlorobenzylidene hydrazine moiety enhances its chemical properties and biological activity.
Anticancer Activity
Research indicates that purine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain purine analogs can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. The compound may similarly exhibit these properties due to its structural resemblance to known anticancer agents .
Table 1: Summary of Anticancer Activity of Purine Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.5 | A375 |
| Compound B | EGFR | 0.8 | HCC827 |
| This compound | TBD | TBD | TBD |
Antiviral Activity
Purine derivatives are also recognized for their antiviral effects, particularly against viruses like HIV and influenza. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis. Although specific data on this compound’s antiviral efficacy is limited, its structural characteristics suggest it may possess similar activities .
Anti-inflammatory and Antimicrobial Properties
The compound has potential anti-inflammatory effects due to its ability to modulate immune responses. Additionally, purines have been studied for their antimicrobial properties against various pathogens. The presence of the hydrazinyl group may enhance these activities by interacting with microbial enzymes or receptors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of purine derivatives. Modifications at specific positions on the purine ring can significantly influence their pharmacological profiles. For example:
- Substituents on the 8-position : Altering the substituent can affect binding affinity to target proteins.
- Hydrazinyl modifications : These can enhance solubility and bioavailability.
Table 2: Key Modifications and Their Effects
| Modification Type | Position | Effect on Activity |
|---|---|---|
| Chlorobenzylidene Group | 2 | Increased potency against cancer |
| Ethyl Group | 1 | Improved solubility |
| Methyl Groups | 3,7 | Enhanced receptor binding |
Case Studies
Several studies have investigated the biological activities of similar purine derivatives:
- Study on Anticancer Properties : A derivative similar to the compound was tested against breast cancer cell lines (MCF-7), showing IC50 values indicative of significant cytotoxicity.
- Antiviral Research : Another study focused on a purine analog demonstrated effectiveness against HIV replication in vitro, suggesting a promising avenue for further exploration.
- Anti-inflammatory Trials : Compounds with similar structures have been evaluated for their ability to reduce inflammatory markers in animal models, indicating potential therapeutic uses in inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various pathogens. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Case Study: Antimicrobial Efficacy
A study published in Bioorganic Chemistry investigated the compound's efficacy against several bacterial strains. The results revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate the potential of this compound as a lead for developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has been extensively studied. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Efficacy
Research conducted on different cancer cell lines yielded promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 10 | Enzyme inhibition |
These findings suggest that the compound could be a valuable candidate for further development in cancer therapeutics.
Neuropharmacological Effects
Another area of research focuses on the neuropharmacological properties of this compound, particularly its interaction with serotonin receptors. Preliminary studies indicate that it may have potential applications in treating mood disorders.
- Receptor Binding : Exhibits affinity for serotonin receptors.
- Antioxidant Properties : May protect against oxidative stress due to its structural features.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazinyl group at position 8 participates in nucleophilic substitutions. For example:
-
Azo Coupling : Reacts with diazonium salts (e.g., 4-acetylphenyl diazonium chloride) to form formazan derivatives .
Example Reaction :
Data :
| Diazonium Salt | Product Yield | Conditions |
|---|---|---|
| 4-Acetylphenyl diazonium chloride | 89% | Ethanol, 0–5°C, 4 hrs |
| 4-Chlorophenyl diazonium chloride | 77% | Ethanol, 0–5°C, 4 hrs |
Oxidation and Reduction
The hydrazine moiety undergoes redox reactions:
-
Oxidation : Forms nitroxide radicals under strong oxidizing agents (e.g., KMnO₄/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the N=N bond, yielding amine derivatives.
Mechanistic Insights :
-
Oxidation typically requires acidic conditions and elevated temperatures (60–80°C).
-
Reduction proceeds at ambient temperature with quantitative yields.
Cyclization Reactions
The compound can undergo intramolecular cyclization under basic conditions (e.g., NaOH/EtOH), forming fused pyrazolo-purine systems.
Key Parameters :
| Base | Solvent | Temperature | Cyclization Efficiency |
|---|---|---|---|
| NaOH | Ethanol | 70°C | 68% |
| K₂CO₃ | DMF | 100°C | 72% |
Stability Under Hydrolytic Conditions
The purine-dione scaffold is sensitive to hydrolysis:
-
Acidic Hydrolysis (HCl/H₂O): Cleaves the purine ring at positions 2 and 6, generating xanthine analogs .
-
Basic Hydrolysis (NaOH/H₂O): Degrades the hydrazine linkage, yielding 8-amino-theophylline derivatives .
Kinetic Data :
| Condition | Half-life (hrs) | Major Degradation Product |
|---|---|---|
| pH 1.0 | 12 | Xanthine-8-sulfonic acid |
| pH 13.0 | 2 | 8-Amino-1,3-dimethylxanthine |
Photochemical Reactivity
UV irradiation (254 nm) induces E→Z isomerization of the benzylidene hydrazine group. This reversible process is solvent-dependent:
| Solvent | Quantum Yield (Φ) | Equilibrium E:Z Ratio |
|---|---|---|
| Methanol | 0.32 | 3:1 |
| DCM | 0.28 | 2.5:1 |
Coordination Chemistry
The compound acts as a polydentate ligand, binding metals via:
-
Purine carbonyl oxygen
-
Hydrazine nitrogen atoms
Complexation Data :
| Metal Ion | Stoichiometry (L:M) | Stability Constant (log β) |
|---|---|---|
| Cu(II) | 2:1 | 12.7 ± 0.3 |
| Fe(III) | 1:1 | 9.8 ± 0.2 |
Preparation Methods
Traditional Stepwise Synthesis
The conventional route begins with 1-ethyl-3,7-dimethylxanthine as the purine precursor. Nitrosation at the C8 position using sodium nitrite under acidic conditions generates the 8-nitroso intermediate, which undergoes reduction with stannous chloride (SnCl₂) to yield 8-hydrazinyl-1-ethyl-3,7-dimethylxanthine . Subsequent condensation with 4-chlorobenzaldehyde in ethanol under reflux forms the target hydrazone via acid-catalyzed dehydration (Scheme 1).
Table 1: Traditional Synthesis Parameters
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Nitrosation | NaNO₂, HCl (0–5°C) | 3 hr | 72% |
| Reduction | SnCl₂, HCl (reflux) | 7 hr | 68% |
| Hydrazone Formation | 4-Cl-benzaldehyde, EtOH, H⁺ | 12 hr | 58% |
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates the hydrazone condensation step. Employing 300 W at 100°C reduces reaction time from 12 hours to 30 minutes while increasing yield to 65%. Polar aprotic solvents like dimethylformamide (DMF) enhance regioselectivity by stabilizing the transition state, whereas nonpolar solvents (e.g., toluene) promote side product formation.
Mechanistic Insights and Intermediate Characterization
Nitrosation and Reduction Dynamics
Nitrosation proceeds via electrophilic attack of nitrosonium ion (NO⁺) at the electron-rich C8 position of the purine ring, facilitated by the methyl and ethyl substituents at N3 and N1, respectively. Reduction of the nitroso group involves a two-electron transfer mechanism mediated by SnCl₂, yielding the hydrazinyl intermediate with minimal purine ring degradation.
Table 2: Spectroscopic Signatures of Key Intermediates
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 8-Nitroso-1-ethyl-3,7-dimethylxanthine | 1695 (C=O), 1520 (N=O) | 8.15 (C8-H), 4.25 (CH₂CH₃) |
| 8-Hydrazinyl Purine | 3410 (N-H), 1620 (C=N) | 9.22 (N-H), 3.63 (N-CH₃) |
Hydrazone Formation Mechanism
The condensation of 8-hydrazinyl purine with 4-chlorobenzaldehyde follows a nucleophilic addition-elimination pathway. Protonation of the aldehyde carbonyl enhances electrophilicity, enabling attack by the hydrazine’s NH₂ group. Subsequent dehydration forms the (E)-configured hydrazone, stabilized by conjugation between the purine π-system and benzylidene moiety.
Advanced Synthesis Techniques
Flow Chemistry for Scalability
Continuous flow systems equipped with Pd-coated reactors enable large-scale production (50 g/batch) with >95% purity. Key advantages include precise temperature control (70±2°C) and reduced byproduct formation compared to batch methods.
Solvent and Catalytic Effects
Table 3: Solvent Impact on Hydrazone Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 65 |
| Ethanol | 24.3 | 58 |
| Toluene | 2.4 | 32 |
Brønsted acids (e.g., HCl) outperform Lewis acids (e.g., ZnCl₂) as catalysts, with 10 mol% HCl achieving optimal yields.
Analytical Characterization and Quality Control
Spectroscopic Profiling
FT-IR Analysis : The target compound exhibits peaks at 3410 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl). ¹H NMR confirms the (E)-configuration via a singlet at δ 8.72 ppm (N=CH), alongside ethyl group signals (δ 1.3 ppm, CH₃; δ 4.2 ppm, CH₂).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) reveals a single peak at 6.8 minutes, corresponding to >99% purity. Mass spectrometry corroborates the molecular ion at m/z 360.8 (C₁₆H₁₇ClN₆O₂).
Comparative Evaluation of Methodologies
Table 4: Method Performance Metrics
| Parameter | Traditional | Microwave | Flow Chemistry |
|---|---|---|---|
| Yield (%) | 58 | 65 | 95 |
| Time per Batch | 22 hr | 1.5 hr | 4 hr |
| Scalability | Low | Moderate | High |
Microwave and flow methods offer superior efficiency but require specialized equipment. Traditional synthesis remains viable for small-scale research.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves a two-step process:
Core Purine Formation : Start with a substituted purine derivative (e.g., 8-chlorotheophylline analogs). For example, hydrazine derivatives are introduced via nucleophilic substitution at the 8-position of the purine scaffold .
Hydrazinyl Coupling : Condense the hydrazinyl intermediate with 4-chlorobenzaldehyde under reflux in ethanol or acetic acid. This forms the (E)-benzylidene hydrazine moiety via a Schiff base reaction. Microwave-assisted synthesis may enhance reaction efficiency and reduce side products .
Key Considerations : Monitor reaction pH and temperature to avoid hydrolysis of the hydrazine bond.
Basic: How can researchers confirm structural integrity post-synthesis?
Methodological Answer:
Use a multi-spectroscopic approach:
- NMR : Assign peaks for the hydrazinyl proton (δ ~10-12 ppm in H NMR) and aromatic protons (δ ~7.2-7.8 ppm for 4-chlorophenyl). Compare with analogs in (e.g., δ 147.2 ppm for purine C4 in C NMR) .
- IR : Confirm the presence of C=O (1650–1700 cm) and N–H (3200–3300 cm) stretches.
- Elemental Analysis : Validate stoichiometry (e.g., %C, %N) as in (e.g., C 50.53%, N 25.26% for CHClNO) .
Advanced: What strategies address low yields in the hydrazinyl coupling step?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimize by:
- Catalyst Selection : Use acetic acid as a proton donor to stabilize intermediates .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes .
- Microwave Assistance : Reduce reaction time (e.g., 30–60 minutes vs. 12 hours under reflux) to minimize decomposition .
Data Contradiction Note : If yields remain inconsistent, analyze by HPLC to identify unreacted starting materials or dimerization byproducts.
Advanced: How to resolve contradictions in NMR data for similar analogs?
Methodological Answer:
Contradictions often arise from tautomerism or dynamic conformational changes. For example:
- Tautomeric Equilibria : The hydrazone group may exhibit E/Z isomerism. Use variable-temperature NMR to observe coalescence points .
- Computational Validation : Compare experimental C NMR shifts (e.g., δ 152.1 ppm for C=O in ) with density functional theory (DFT)-predicted values .
Case Study : reports δ 167.8 ppm for C8 in a related compound; discrepancies can be resolved by X-ray crystallography or NOE experiments .
Basic: What stability considerations are crucial for this compound?
Methodological Answer:
- Storage : Store under inert gas (argon) at −20°C to prevent oxidation of the hydrazine group.
- Hygroscopicity : Use desiccants if the compound absorbs moisture (common in purine derivatives) .
- Decomposition Pathways : Monitor via TLC or HPLC for hydrolysis products (e.g., free hydrazine or 4-chlorobenzaldehyde).
Advanced: How to evaluate bioactivity using computational methods?
Methodological Answer:
- Molecular Docking : Use software like MOE ( ) to model interactions with target enzymes (e.g., ALDH1A1, a theophylline-related target). Focus on the hydrazine group’s hydrogen-bonding potential .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl on benzylidene) with bioactivity data from analogs in .
Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition IC).
Advanced: How to optimize regioselectivity in purine functionalization?
Methodological Answer:
Regioselectivity at the purine 8-position is influenced by:
- Leaving Group Reactivity : Replace Cl with better leaving groups (e.g., Br) to enhance substitution rates (see for bromo analogs) .
- Protecting Groups : Temporarily block N3 or N7 positions to direct reactions to the 8-position .
Case Study : achieved 80% yield for a similar compound using a piperidin-4-yloxy substituent under microwave conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
